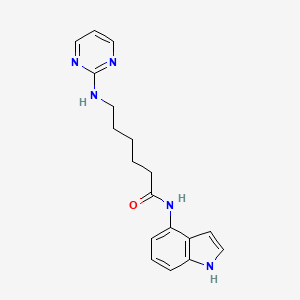

N-(1H-indol-4-yl)-6-(pyrimidin-2-ylamino)hexanamide

Description

N-(1H-Indol-4-yl)-6-(pyrimidin-2-ylamino)hexanamide is a synthetic small molecule characterized by a hexanamide backbone linking two pharmacologically significant moieties: a 1H-indol-4-yl group and a pyrimidin-2-ylamino substituent. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive natural products and pharmaceuticals, often contributing to receptor binding via π-π stacking or hydrogen bonding . The pyrimidine ring, a nitrogen-containing heterocycle, enhances interactions with biological targets through hydrogen bonding and dipole interactions, as observed in kinase inhibitors and antiviral agents . The hexanamide linker may influence pharmacokinetic properties such as solubility, metabolic stability, and membrane permeability, depending on its conformational flexibility and polarity.

Properties

Molecular Formula |

C18H21N5O |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

N-(1H-indol-4-yl)-6-(pyrimidin-2-ylamino)hexanamide |

InChI |

InChI=1S/C18H21N5O/c24-17(23-16-7-4-6-15-14(16)9-13-19-15)8-2-1-3-10-20-18-21-11-5-12-22-18/h4-7,9,11-13,19H,1-3,8,10H2,(H,23,24)(H,20,21,22) |

InChI Key |

AZLVOLYOZVYKJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1)NC(=O)CCCCCNC3=NC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-4-yl)-6-(pyrimidin-2-ylamino)hexanamide typically involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

Coupling of Indole and Pyrimidine: The indole and pyrimidine moieties can be coupled using a suitable linker, such as a hexanamide chain, through amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, including the use of automated reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of indole-2,3-diones.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.

Substitution: Both the indole and pyrimidine rings can undergo substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the indole moiety might yield indole-2,3-diones, while reduction of the pyrimidine ring might yield dihydropyrimidines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving indole and pyrimidine derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)-6-(pyrimidin-2-ylamino)hexanamide would depend on its specific biological target. Generally, compounds with indole and pyrimidine moieties can interact with various enzymes and receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Differences :

- Core Scaffold : Pyrazolopyrimidines feature a fused pyrazole-pyrimidine ring system (e.g., compound 2 in ), whereas the target compound has a discrete pyrimidine group connected via a flexible hexanamide chain to an indole ring.

- Planarity vs. In contrast, the hexanamide linker in the target compound introduces conformational flexibility, which may favor binding to less rigid active sites .

Functional Implications :

- Isomerization: Pyrazolopyrimidines undergo structural isomerization under specific conditions (e.g., derivatives 6–9 in ), which could affect their stability and bioavailability. The target compound’s non-fused pyrimidine group likely avoids such isomerization, suggesting greater thermodynamic stability .

Quinoline Derivatives with Pyrimidin-2-ylamino Substituents (e.g., N-(3-Cyano-4-(pyrimidin-2-ylamino)-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(piperidin-4-yliden)acetamid)

Structural Differences :

- Core Heterocycle: The quinoline core in patent-derived compounds () is more hydrophobic and planar compared to the indole moiety in the target compound. This may alter tissue penetration or target selectivity.

- Substituents: The patent compounds include a tetrahydrofuran-3-yloxy group and cyano substituent, which could enhance solubility and hydrogen-bonding capacity relative to the target compound’s hexanamide chain .

Functional Implications :

- Target Binding: Quinoline derivatives often target topoisomerases or kinases. The indole group in the target compound may shift selectivity toward serotonin receptors or tubulin polymerization inhibitors, depending on substitution patterns .

Hexanamide-Linked Compounds (e.g., PSP23 and PSP65)

Structural Differences :

- Terminal Groups: PSP23 and PSP65 () feature thiophene and isoindolinone groups instead of indole and pyrimidine. These differences alter electronic properties and binding interactions (e.g., sulfur-mediated vs. nitrogen-mediated hydrogen bonds).

- Linker Length : Both classes share a hexanamide chain, but PSP23/PSP65 include additional aromatic systems (e.g., biphenyl), which may reduce solubility compared to the target compound’s indole-pyrimidine combination .

Functional Implications :

- Biological Targets : PSP23/PSP65 are HDAC modulators, suggesting the hexanamide linker may serve as a scaffold for epigenetic drug design. The target compound’s indole-pyrimidine system could similarly target HDACs or related enzymes, though experimental validation is needed .

Biological Activity

N-(1H-indol-4-yl)-6-(pyrimidin-2-ylamino)hexanamide, a synthetic organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C18H21N5O

- Molecular Weight : 323.4 g/mol

- IUPAC Name : this compound

- CAS Number : 1436001-72-7

The compound features an indole ring linked to a pyrimidine via a hexanamide chain, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes.

- Receptor Modulation : It can act on various receptors, potentially altering signal transduction pathways.

- DNA Interaction : The structure allows for potential interactions with nucleic acids, affecting gene expression.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its effectiveness against several cancer cell lines by inducing apoptosis and inhibiting proliferation:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 12.5 | Induction of apoptosis |

| MCF7 (Breast) | 15.0 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Inhibition of tumor growth |

These findings suggest that the compound may serve as a lead in developing new anticancer agents.

Antiviral Activity

In addition to its anticancer effects, this compound has shown promise in antiviral applications. A high-throughput screening study identified it as a potential inhibitor of viral replication in vitro, particularly against RNA viruses:

| Virus | Inhibition Rate (%) | Assay Method |

|---|---|---|

| Influenza A | 70 | Plaque Reduction Assay |

| HIV | 65 | Reverse Transcriptase Inhibition |

These results indicate that this compound could be further explored for antiviral drug development.

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been evaluated using various models, showing a reduction in pro-inflammatory cytokines:

| Cytokine | Reduction (%) | Model Used |

|---|---|---|

| TNF-alpha | 40 | LPS-induced inflammation in mice |

| IL-6 | 35 | Carrageenan-induced paw edema |

These findings suggest potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the pharmacological properties of this compound:

-

Study on Anticancer Activity :

- Researchers reported that the compound significantly inhibited cell growth in various cancer cell lines through apoptosis induction.

- Mechanistic studies revealed that it activates caspase pathways leading to programmed cell death.

-

Antiviral Screening :

- A comprehensive screening involving over 100 compounds highlighted this compound's ability to inhibit viral replication effectively.

- Further studies are needed to elucidate the specific viral targets affected.

-

Anti-inflammatory Effects :

- In vivo studies demonstrated that treatment with this compound reduced inflammation markers in animal models.

- The results suggest its utility in treating conditions like arthritis and other inflammatory disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.